2,2-dimethyl-N-[2-(3-propoxyphenyl)ethyl]morpholine-4-sulfonamide
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Overview
Description
2,2-dimethyl-N-[2-(3-propoxyphenyl)ethyl]morpholine-4-sulfonamide is a complex organic compound with a unique structure that combines a morpholine ring, a sulfonamide group, and a propoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-(3-propoxyphenyl)ethyl]morpholine-4-sulfonamide typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by cyclization.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the morpholine derivative with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.
Attachment of the Propoxyphenyl Moiety: The final step involves the alkylation of the morpholine sulfonamide with 3-propoxyphenyl ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[2-(3-propoxyphenyl)ethyl]morpholine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
2,2-dimethyl-N-[2-(3-propoxyphenyl)ethyl]morpholine-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Possible applications in the development of new materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-(3-propoxyphenyl)ethyl]morpholine-4-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-N-[2-(3-methoxyphenyl)ethyl]morpholine-4-sulfonamide
- 2,2-dimethyl-N-[2-(3-ethoxyphenyl)ethyl]morpholine-4-sulfonamide
Uniqueness
2,2-dimethyl-N-[2-(3-propoxyphenyl)ethyl]morpholine-4-sulfonamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The propoxy group may enhance its lipophilicity, potentially improving its ability to cross biological membranes.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(3-propoxyphenyl)ethyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S/c1-4-11-22-16-7-5-6-15(13-16)8-9-18-24(20,21)19-10-12-23-17(2,3)14-19/h5-7,13,18H,4,8-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTNJZOIXFKNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CCNS(=O)(=O)N2CCOC(C2)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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